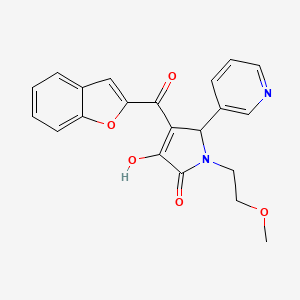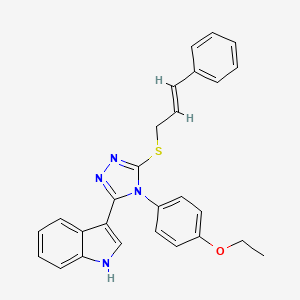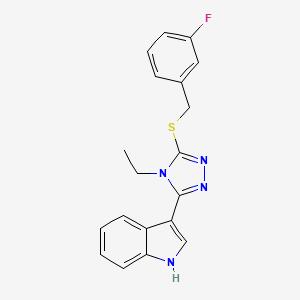
(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone are not detailed in the search results. Chemical reactions occur on separate time scales because they involve various chemical species with differing activation energies .
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with similar structural motifs have been synthesized and characterized, providing foundational knowledge for further research. For instance, the synthesis and structural elucidation of related compounds, employing techniques such as FTIR, 1H NMR, 13C NMR, and high-resolution mass spectrometry, pave the way for the exploration of similar compounds (M. FathimaShahana & A. Yardily, 2020). These methodologies are crucial for understanding the chemical properties and potential applications of novel compounds.
Molecular Docking and Antiviral Activity
Molecular docking studies are vital for predicting the interaction between a compound and a biological target, which is essential in drug design. A study involving a similar compound demonstrated the use of molecular docking to understand its antiviral activity and pharmacokinetic behavior (M. FathimaShahana & A. Yardily, 2020). This suggests potential applications in developing antiviral agents, where the compound's interactions with viral proteins or human cell receptors are key to its efficacy.
Antioxidant Properties
The antioxidant properties of compounds are of significant interest due to their potential in preventing oxidative stress-related diseases. The synthesis and evaluation of compounds for their in vitro antioxidant activities, as conducted in related studies, highlight the potential therapeutic applications of such compounds in treating conditions caused by oxidative stress (Yasin Çetinkaya, Hülya Göçer, A. Menzek, & I. Gülçin, 2012).
Anti-Tumor Activity
Compounds with structural similarities have been explored for their anti-tumor activities. For example, derivatives have shown cytotoxic activities selective against tumorigenic cell lines, suggesting their potential as anticancer agents. The study of structure-activity relationships (SAR) is crucial for optimizing the anticancer properties of these compounds (I. Hayakawa, Rieko Shioya, T. Agatsuma, H. Furukawa, & Y. Sugano, 2004).
Propriétés
IUPAC Name |
[3-amino-5-(4-ethoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-3-32-20-13-11-19(12-14-20)28-26-25(34(30,31)21-15-9-17(2)10-16-21)22(27)24(33-26)23(29)18-7-5-4-6-8-18/h4-16,28H,3,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCMHNNOGNRQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide](/img/structure/B2419278.png)
![Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2419279.png)


![5-((2,6-Dimethylmorpholino)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419284.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2419287.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2419288.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2419290.png)
![5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide](/img/structure/B2419292.png)

![5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419295.png)